molecular formula C20H29N5O B2757070 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine CAS No. 2320212-91-5

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine

Cat. No.: B2757070
CAS No.: 2320212-91-5
M. Wt: 355.486
InChI Key: IYNQFAILYXWHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a pyridazinyl group, a piperidinyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the pyridazinyl and piperidinyl intermediates. These intermediates are then coupled using a series of reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
  • 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
  • 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Uniqueness

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-14-12-15(2)22-19(21-14)25-10-8-16(9-11-25)13-26-18-7-6-17(23-24-18)20(3,4)5/h6-7,12,16H,8-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNQFAILYXWHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.